N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use as an anticonvulsant and antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-benzylpiperazine with trifluoroacetic anhydride. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via the formation of an intermediate, which subsequently undergoes acylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Mechanism of Action
The mechanism of action of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide can be compared with other piperazine derivatives, such as:
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits antimicrobial activity.
1-[4-(substituted)-piperazin-1-ylmethyl]-1H-benzotriazole: Shows herbicidal activity.
The uniqueness of this compound lies in its trifluoroacetamide group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c14-13(15,16)12(20)17-19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUANYMEKAADGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678177 |
Source
|
Record name | N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198285-47-0 |
Source
|
Record name | N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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